molecular formula C19H17N3O2 B5851062 5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile

5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B5851062
M. Wt: 319.4 g/mol
InChI Key: MJWUYTZASGWHER-UHFFFAOYSA-N
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Description

5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a benzylamino group, an ethoxyphenyl group, and a carbonitrile group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the oxazole ring, followed by the introduction of the benzylamino and ethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, often using benzylamine as the nucleophile.

    Attachment of Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the carbonitrile group to form amines or other reduced products.

    Substitution: The benzylamino and ethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
  • 5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-thiazole-4-carbonitrile
  • 5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carboxamide

Uniqueness

5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-23-16-10-8-15(9-11-16)18-22-17(12-20)19(24-18)21-13-14-6-4-3-5-7-14/h3-11,21H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWUYTZASGWHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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